![molecular formula C13H15N5O2S B2548938 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 869068-15-5](/img/structure/B2548938.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide" is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it may have potential biological activity, given the presence of the triazine core, which is known to be a versatile scaffold in medicinal chemistry. The compound also contains an acetamide group, which is a common feature in drug molecules, potentially contributing to its pharmacokinetic properties.
Synthesis Analysis
Although the provided data does not include a direct synthesis of the compound , it does provide insight into the synthesis of related triazine derivatives. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives is described, where the structures were confirmed using 1H NMR, IR, and elemental analysis . This suggests that similar synthetic routes and analytical techniques could be applicable for the synthesis and confirmation of the structure of "this compound".
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. Quantum chemical insights, such as those provided by density functional theory (DFT) calculations, can be used to understand the equilibrium geometry and electronic structure of such compounds . For example, the analysis of hydrogen-bonded interactions, vibrational modes, and intermolecular contacts can be crucial in understanding the behavior of these molecules .
Chemical Reactions Analysis
The reactivity of triazine derivatives can be influenced by the substituents attached to the triazine core. The data does not provide specific reactions for the compound , but it can be inferred that the amino and sulfanyl groups present in the molecule could participate in various chemical reactions, potentially leading to the formation of new bonds or the modification of existing ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely depending on their specific structure. The presence of functional groups such as amino, sulfanyl, and acetamide can influence properties like solubility, melting point, and reactivity. The antiviral activity of related compounds suggests that "this compound" may also possess biological properties worth investigating . Additionally, the drug likeness and pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be predicted using computational methods, as demonstrated for a similar compound .
科学的研究の応用
Antibacterial, Antifungal, and Anthelmintic Applications
A study by Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, exhibiting significant antibacterial, antifungal, and anthelmintic activities. The molecular docking of these compounds showed similar binding poses as standards, indicating a good correlation between binding energy and observed in vitro data for active compounds. Additionally, these compounds have potential applications in latent fingerprint analysis due to their sticky nature and ability to detect fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Synthesis and Characterization
Research by Kametani, Okui, & Koizumi (1972) aimed at synthesizing 2-methyl-4-sulfanilamido-s-triazine resulted in unexpected products, highlighting the complexity and unpredictability in synthesizing certain derivatives of triazine. This study contributes to the understanding of chemical reactions involving triazine derivatives (Kametani, Okui, & Koizumi, 1972).
Larvicidal and Antimicrobial Activities
Kumara et al. (2015) prepared novel triazinone derivatives showing promising results against bacterial and fungal pathogens, as well as mosquito larvicidal activity. The novel compounds were evaluated for growth inhibition properties against certain pathogens, demonstrating their potential as antimicrobial agents (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015).
Crystal Structure and Antibacterial Agents
A study on the crystal structure of a related compound by Cai et al. (2009) provides insights into the molecular configurations of sulfonamides, a class known for its antibacterial properties. This research contributes to the development of new sulfonamide derivatives with enhanced activity against bacterial infections (Cai, Xie, Yan, Zhao, & Li, 2009).
特性
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-8-4-3-5-10(9(8)2)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTFLIIWTATEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)

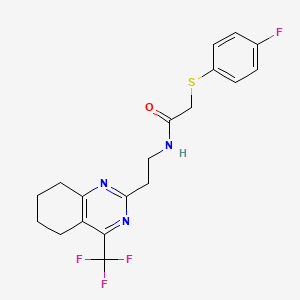
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

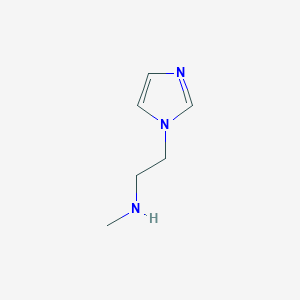
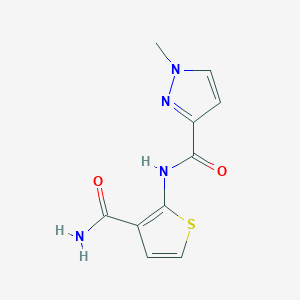
![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)
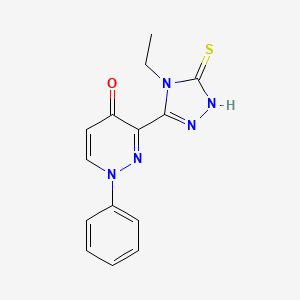
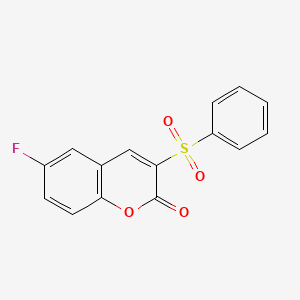
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)